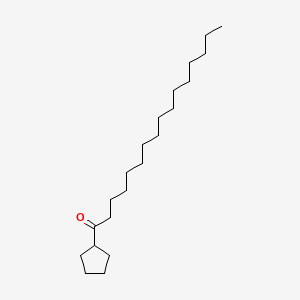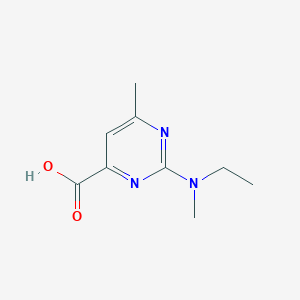
5-(6-Formylquinolin-4-yl)-n-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Formylquinolin-4-yl)-n-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide is a complex organic compound that features a quinoline ring, a thiophene ring, and a pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Formylquinolin-4-yl)-n-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction.
Coupling Reactions: The quinoline and thiophene rings can be coupled using Suzuki or Stille coupling reactions.
Formation of the Carboxamide: The carboxamide group can be introduced through amidation reactions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: The compound can be used in the synthesis of organic semiconductors.
Biology
Drug Development: The compound can be investigated for its potential as a therapeutic agent due to its unique structural features.
Medicine
Anticancer Research: The compound can be studied for its potential anticancer properties.
Industry
Organic Electronics: The compound can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 5-(6-Formylquinolin-4-yl)-n-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide would depend on its specific application. For example, in drug development, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid.
Uniqueness
5-(6-Formylquinolin-4-yl)-n-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties that are not found in simpler analogs.
Eigenschaften
Molekularformel |
C21H21N3O2S |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
5-(6-formylquinolin-4-yl)-N-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C21H21N3O2S/c25-14-15-3-4-18-17(13-15)16(7-8-22-18)19-5-6-20(27-19)21(26)23-9-12-24-10-1-2-11-24/h3-8,13-14H,1-2,9-12H2,(H,23,26) |
InChI-Schlüssel |
KYSVOADREVRKCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCNC(=O)C2=CC=C(S2)C3=C4C=C(C=CC4=NC=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B13940393.png)


![n-[(4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]cyclopropanamine](/img/structure/B13940416.png)

![[4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B13940435.png)


